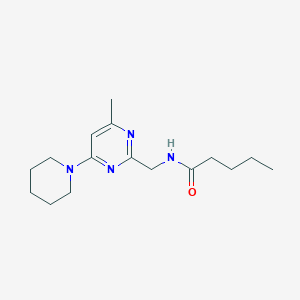![molecular formula C14H17NO3 B2474537 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one CAS No. 927978-50-5](/img/structure/B2474537.png)
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one is a chemical compound that belongs to the family of spirochromenes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Analgesic and Antidepressive Effects : Compounds structurally related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, such as ADL5859 and ADL5747, have been identified as novel δ-opioid agonists. These compounds demonstrate good oral bioavailability and exhibit analgesic and antidepressive effects in animal models, representing potential drugs for chronic pain treatment. Their analgesic effects are mediated through δ-opioid receptors, primarily on peripheral neurons (Nozaki et al., 2012).
Selective σ-Receptor Ligands : Research on spiropiperidines, a class that includes 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, has shown that these compounds can act as highly potent and selective σ-receptor ligands. Their affinity for σ1- and σ2-receptors was investigated, revealing that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, are advantageous for high σ1-receptor affinity. These findings are important for developing new drugs targeting these receptors (Maier & Wünsch, 2002).
TRPM8 Antagonists : A series of compounds, including those similar to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, have been identified as blockers of the transient receptor potential melastatin 8 (TRPM8) channels. These compounds have shown efficacy in rodent models of neuropathic pain, indicating potential therapeutic applications (Chaudhari et al., 2013).
c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted compounds related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one have been synthesized and tested as c-Met/ALK dual inhibitors. These compounds have shown significant tumor growth inhibition in cancer models, highlighting their potential as anticancer agents (Li et al., 2013).
Synthesis and Structural Studies
Synthetic Methods : Research into the synthesis and characterization of chromene derivatives, including those similar to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, has been conducted. These studies provide insights into the chemical structure and synthesis methods for such compounds, which are crucial for further pharmacological research (El-Agrody et al., 2002).
Medicinal Chemistry Advancements : A review of the progress in the synthesis of spiro[chromane-2,4'-piperidine]-4(3h)-one-derived compounds underscores the biological relevance of these compounds in medicinal chemistry. This review discusses the structural features and potential utility of such compounds in drug development (Ghatpande et al., 2020).
Applications in Cancer Research
- Anticancer Activities : Studies have shown that certain pyrano[3, 2-c]chromene derivatives, structurally related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, exhibit potent anticancer activities. These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Agrody et al., 2020).
Propiedades
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBOUXHVNKUCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

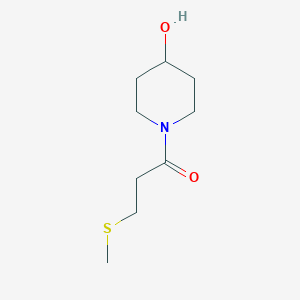
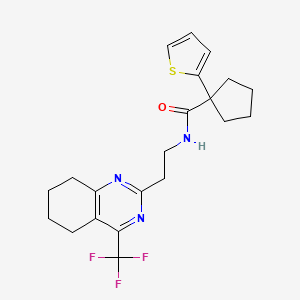
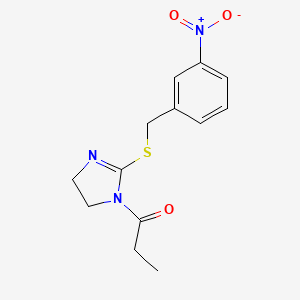
![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)
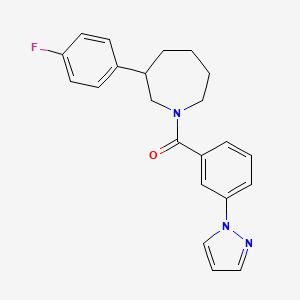
![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)
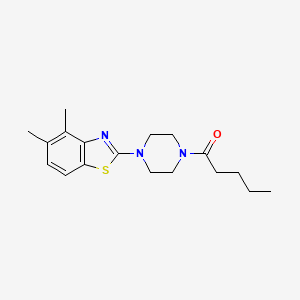
![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

